molecular formula C9H7N3 B1424125 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile CAS No. 1190318-13-8

2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile

Cat. No. B1424125
M. Wt: 157.17 g/mol
InChI Key: UKXBDAPEDODBPG-UHFFFAOYSA-N
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Description

“2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile” is a chemical compound that has been studied for its potential applications in various fields. It is a derivative of 1H-pyrrolo[2,3-b]pyridine .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in the literature . These compounds have been synthesized as part of research into their potential as inhibitors for various biological targets .


Molecular Structure Analysis

The molecular structure of “2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile” can be analyzed based on its IUPAC name and molecular formula . The IUPAC name is “2-methyl-1H-pyrrolo[2,3-b]pyridine” and its molecular formula is C8H8N2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile” can be inferred from its molecular structure . It has a molecular weight of 132.16 g/mol and a XLogP3-AA value of 1.7 .

Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine and its derivatives, including 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile, are extensively explored in drug discovery due to their ability to efficiently explore the pharmacophore space, contribute to the stereochemistry of molecules, and increase three-dimensional coverage. These compounds are investigated for their target selectivity and structure-activity relationship (SAR), offering promising avenues for the design of new drugs with varied biological profiles. The versatility of the pyrrolidine scaffold in medicinal chemistry underscores its potential in the development of novel therapeutic agents (Li Petri et al., 2021).

Heterocyclic Chemistry and Complex Formation

Research on heterocyclic compounds like 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile reveals their fascinating variability in chemistry and properties. These compounds are central to the synthesis of complex molecules due to their ability to form various protonated and deprotonated states, leading to significant spectroscopic, structural, and biological activities. The exploration of these compounds contributes to the identification of potential areas of interest in chemical and biological research (Boča et al., 2011).

Synthesis of Pyranopyrimidine Scaffolds

The pyranopyrimidine core, related to 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile, is crucial for the medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. Research focuses on the synthesis of these scaffolds using hybrid catalysts, including organocatalysts and metal catalysts, highlighting their importance in developing lead molecules for therapeutic applications (Parmar et al., 2023).

Kinase Inhibitors and Drug Design

The pyrazolo[3,4-b]pyridine scaffold, similar to 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile, is extensively utilized in the design of kinase inhibitors. Its versatility for interacting with kinases via multiple binding modes makes it a key element in numerous patents, covering a broad range of kinase targets. This highlights the significant role of such scaffolds in medicinal chemistry and drug design (Wenglowsky, 2013).

Future Directions

The future directions for the study of “2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile” and its derivatives could involve further exploration of their potential as inhibitors for various biological targets . This could lead to the development of new therapeutic agents.

properties

IUPAC Name

2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c1-6-4-9-8(11-6)3-2-7(5-10)12-9/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKXBDAPEDODBPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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